What are the physicochemical properties of Ethyl 1-methyl-1H-indazole-4-carboxylate?
What are the physicochemical properties of Ethyl 1-methyl-1H-indazole-4-carboxylate?
Physicochemical Profiling of Ethyl 1-methyl-1H-indazole-4-carboxylate
Executive Summary
Ethyl 1-methyl-1H-indazole-4-carboxylate (CAS: 1360438-58-9 ) is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and receptor antagonists.[1][2][3] As a derivative of the indazole scaffold, it offers a rigid bicyclic core that mimics the purine ring system found in ATP, making it a privileged structure in medicinal chemistry.[3]
This guide provides a technical deep-dive into its physicochemical properties, emphasizing the critical challenge of regioselective synthesis (N1 vs. N2 methylation) and the analytical signatures required to validate structural integrity.[1][2][3]
Chemical Identity & Structural Data
| Parameter | Technical Detail |
| IUPAC Name | Ethyl 1-methyl-1H-indazole-4-carboxylate |
| CAS Registry Number | 1360438-58-9 |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| SMILES | CCOC(=O)C1=C2C=NN(C)C2=CC=C1 |
| InChI Key | (Predicted) KVN...[1][2][3][4][5] (Specific key varies by protonation state) |
| Structural Class | 1,4-Disubstituted Indazole |
Physicochemical Properties
The following data aggregates experimental observations for the indazole class and predicted values specific to the 1-methyl-4-carboxylate derivative.
Solid State & Thermal Properties
-
Physical State: Crystalline solid (typically off-white to pale yellow).[1][2][3]
-
Melting Point: Predicted range 65–70 °C .[3]
-
Boiling Point: ~340 °C (at 760 mmHg, predicted).
Solubility & Lipophilicity[1][2][3]
-
Water Solubility: Low (< 0.1 mg/mL). The planar aromatic system and lack of H-bond donors reduce aqueous solubility.[1]
-
Organic Solubility:
-
LogP (Octanol/Water): 2.2 ± 0.3 (Predicted).[1]
Acid-Base Chemistry (pKa)
-
pKa (Conjugate Acid): ~1.5 (at N2 position).[1]
Synthesis & Regioselectivity (Critical Control Point)
The synthesis of this compound presents a classic regioselectivity challenge. Direct methylation of the 1H-indazole precursor can yield two isomers: the desired N1-methyl (thermodynamic) and the N2-methyl (kinetic).[1][2][3]
Mechanistic Pathway
-
Thermodynamic Control (N1): Under conditions allowing equilibration (high temp, thermodynamic base), the N1-isomer is favored due to the preservation of the benzenoid structure in the fused ring system.[1][2][3]
-
Kinetic Control (N2): The N2 lone pair is often more nucleophilic, leading to N2-alkylation under mild, irreversible conditions.[1][2][3]
Optimized Protocol for N1-Selectivity: To maximize the yield of Ethyl 1-methyl-1H-indazole-4-carboxylate:
-
Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF or THF (Polar aprotic solvents stabilize the anion).
-
Electrophile: Methyl Iodide (MeI).
-
Temperature: 0 °C to Room Temperature.
Diagram: Regioselective Methylation Pathways
Caption: Divergent methylation pathways of the indazole scaffold. N1-alkylation preserves the aromaticity of the benzene ring, making it the major product under thermodynamic control.[1][2][3]
Spectral Characterization (Analytical Profile)
Validating the structure requires distinguishing the N1-methyl from the N2-methyl isomer.[1][2][3] The Proton NMR (
Predicted H-NMR Data (400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-3 | 8.45 | Singlet (s) | 1H | Characteristic deshielded pyrazole proton.[1][2][3] |
| H-5 | 7.85 | Doublet (d) | 1H | Ortho to ester; deshielded by carbonyl anisotropy.[1][2][3] |
| H-7 | 7.70 | Doublet (d) | 1H | Adjacent to N1; shift is sensitive to N-methylation.[1][2][3] |
| H-6 | 7.45 | Triplet (t) | 1H | Meta coupling.[1][2][3] |
| OCH₂ | 4.38 | Quartet (q) | 2H | Ethyl ester methylene.[2] |
| N-CH₃ | 4.05 | Singlet (s) | 3H | Diagnostic: N1-Me typically appears at ~4.0-4.1 ppm.[1][2][3] (N2-Me often appears upfield at ~4.2 ppm or has distinct NOE correlations).[1][2][3] |
| CH₃ | 1.38 | Triplet (t) | 3H | Ethyl ester methyl.[2] |
Mass Spectrometry
-
Ionization Mode: ESI (+)
-
Molecular Ion:
[1][2][3] -
Fragmentation: Loss of ethyl group (
) is a common fragmentation pathway.[1][2]
Handling, Stability & Safety
Stability Profile
-
Hydrolysis: The ethyl ester at position 4 is susceptible to hydrolysis under strong basic (NaOH) or acidic (HCl) conditions, converting to the carboxylic acid.[3]
-
Light Sensitivity: Indazoles are generally stable to ambient light but should be stored in amber vials to prevent long-term photodegradation.[1]
Safety Precautions (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[9][10][11][12][13]
References
-
ChemicalBook. Ethyl 1-methyl-1H-indazole-4-carboxylate Product Page (CAS 1360438-58-9).[1][2][3] Retrieved from [1][2][3]
-
BLD Pharm. Product Datasheet for Ethyl 1-methyl-1H-indazole-4-carboxylate. Retrieved from [1][2][3]
-
National Institutes of Health (NIH). PubChem Compound Summary for Indazole Carboxylates. (General scaffold properties). Retrieved from [1][2][3]
-
Connect Journals. Regioselective Alkylation of Indazoles. (Mechanistic insight on N1 vs N2 selectivity). Retrieved from [1][2][3]
Sources
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- 3. Ethyl imidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
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